molecular formula C15H23N3O2 B2538949 N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide CAS No. 1904218-24-1

N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide

Cat. No.: B2538949
CAS No.: 1904218-24-1
M. Wt: 277.368
InChI Key: TWVLJTJVQZHLTC-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine backbone substituted with a tert-butyl carboxamide group at position 1 and a 6-methylpyridin-2-yloxy moiety at position 2. This structure combines a rigid pyridine ring with a flexible pyrrolidine scaffold, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-tert-butyl-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-6-5-7-13(16-11)20-12-8-9-18(10-12)14(19)17-15(2,3)4/h5-7,12H,8-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVLJTJVQZHLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-methyl-2-pyridinol with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (from Evidence) Price (USD)
N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide C₁₆H₂₃N₃O₂ 289.38 6-methylpyridin-2-yloxy, tert-butyl carboxamide Potential enzyme inhibition (inferred from analogs) Not listed
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₃IN₂O₄ 434.27 Iodo, methoxy, tert-butyl ester Commercial availability; no direct biological data $400–$4800
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide C₂₂H₃₈ClN₃O₂Si 440.10 Chloro, tert-butyldimethylsilyloxy Antimicrobial potential (inferred from chlorinated analogs) $400–$4800
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₉H₃₀BrN₂O₂Si 451.44 Bromo, methoxy, silyl-protected No direct data; bromine may enhance lipophilicity Not listed
3,4-bis((E)-4-fluorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione C₂₄H₁₈F₂N₂O₂ 416.41 Fluorobenzylidene, pyrrolidine-dione Plant growth regulator (PGR) activity Not listed

Key Observations:

Substituent Effects: The 6-methylpyridin-2-yloxy group in the target compound contrasts with halogenated pyridines (e.g., iodo, chloro, bromo) in analogs . Halogens may improve binding affinity but increase molecular weight and cost. tert-Butyl carboxamide vs.

Biological Implications :

  • Chlorinated and fluorinated analogs (e.g., N-(2-chloro-6-...)pivalamide) are associated with antimicrobial and PGR activities , suggesting that halogenation is critical for these functions. The target compound’s methyl group may favor metabolic stability over halogenated derivatives.
  • Pyrrolidine-dione derivatives (e.g., 3,4-bis-fluorobenzylidene compounds) exhibit PGR activity via chalcone-like structures, a feature absent in the target compound .

Commercial Viability :

  • Analogs with tert-butyldimethylsilyl (TBDMS) groups or iodinated pyridines are priced at $400–$4800 per gram , likely due to complex synthesis. The absence of such groups in the target compound may lower production costs.

Research Findings and Limitations

  • Solubility Challenges : The 6-methylpyridin-2-yloxy group (also present in zinc phthalocyanine derivatives) is associated with poor aqueous solubility , which may limit the target compound’s bioavailability without formulation aids.
  • Synthetic Routes : Microwave-assisted synthesis (used for chalcone-pyrrolidine hybrids ) could be adapted for scalable production of the target compound, though this remains speculative.

Biological Activity

N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O3C_{14}H_{21}N_{3}O_{3}, with a molecular weight of approximately 279.33 g/mol. The compound features a pyrrolidine ring and a pyridine moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine and pyridine structures exhibit various pharmacological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections, such as those caused by the tobacco mosaic virus (TMV) and other pathogenic viruses .
  • Antibacterial and Antifungal Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects : Certain derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in viral replication or inflammatory pathways.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
A-87380Neuraminidase InhibitorViral replication
A-192558AntiviralTobacco Mosaic Virus
Compound XAntibacterialBacterial cell wall synthesis

Notable Research Findings

  • Antiviral Efficacy : In a study evaluating various pyrrolidine derivatives, N-tert-butyl compounds exhibited significant antiviral activity against TMV at concentrations around 500 µg/mL, with curative and protective activities reaching over 50% .
  • Anti-inflammatory Potential : Investigations into the anti-inflammatory properties of similar compounds revealed that they could inhibit key inflammatory mediators, suggesting potential therapeutic applications in chronic inflammatory conditions .
  • Synergistic Effects : A combination study involving N-tert-butyl derivatives and traditional antibiotics showed enhanced antibacterial effects, indicating that these compounds could be used to augment existing therapies against resistant bacterial strains .

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